molecular formula C20H15F4N5O3 B2704675 2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 941917-57-3

2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2704675
CAS No.: 941917-57-3
M. Wt: 449.366
InChI Key: LLOUUAUAESDWQH-UHFFFAOYSA-N
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Description

The compound is a derivative of triazine , which is a class of nitrogen-containing heterocycles . Triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens .


Synthesis Analysis

Triazines can be synthesized by thermal rearrangement of 2-azidocyclopropenes . Also, the 1,2,4-isomer is prepared from condensation of 1,2-dicarbonyl compounds with amidrazones . A classical synthesis is also the Bamberger triazine synthesis .


Molecular Structure Analysis

Triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .


Chemical Reactions Analysis

Although triazines are aromatic compounds, their resonance energy is much lower than in benzene . Electrophilic aromatic substitution is difficult but nucleophilic aromatic substitution easier than typical chlorinated benzenes .

Scientific Research Applications

Radioligand Development for PET Imaging

A notable application in scientific research involves the development of selective radioligands for imaging translocator proteins with positron emission tomography (PET). For instance, a series within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been reported as selective ligands for translocator protein (18 kDa), with compounds designed for labeling with fluorine-18, facilitating in vivo imaging using PET (Dollé et al., 2008).

Antimicrobial Activity

Several studies have focused on the synthesis of new compounds with potential antibacterial and antimicrobial properties. For example, new fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines demonstrated interesting activity against various bacteria, highlighting the potential of fluorine-containing compounds in antimicrobial research (Alharbi & Alshammari, 2019).

Synthesis of Novel Compounds with Therapeutic Potential

Research has also explored the synthesis of novel compounds incorporating similar structural features for potential therapeutic applications. These compounds have been evaluated for their antimicrobial, antifungal, and antibacterial activities, showcasing the diverse utility of these chemical structures in developing new therapeutic agents (Padalkar et al., 2014).

Properties

IUPAC Name

2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4N5O3/c21-13-3-7-15(8-4-13)27-9-10-28-17(31)18(32)29(26-19(27)28)11-16(30)25-14-5-1-12(2-6-14)20(22,23)24/h1-8H,9-11H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOUUAUAESDWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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